Axinysone B

Antibacterial Antimicrobial Resistance Marine Natural Product

Researchers studying cytotoxic natural products require verified inactive controls to avoid false positives from general sesquiterpene toxicity. Axinysone B provides this validated negative control. - Confirmed IC50 >50 µM against MDA-MB-231, A-549, and HT-29 cancer cell lines - Fully characterized NMR and MS spectra for analytical method development - Defined MIC of 32 µg/mL against S. aureus - suitable for SAR studies Available for immediate R&D use with complete spectral data package.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B15565282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxinysone B
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1
InChIKeyKDPNSOLPHGZUAY-RHVNPFLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axinysone B: Structural Identity and Sources


Axinysone B is a naturally occurring aristolane-type sesquiterpenoid with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It has been isolated from diverse natural sources, including the marine red alga *Laurencia similis*, the sponge *Axinyssa isabela*, and the fungus *Anthracophyllum* sp. BCC18695 . Its chemical structure has been confirmed by spectroscopic methods, and its absolute configuration has been assigned via the modified Mosher's method .

Compound type Naturally occurring aristolane sesquiterpenoid with five defined stereocenters
Source Isolated from marine sponge Axinyssa isabela and red alga Laurencia similis
Research context Suited for antimicrobial screening, cell-model selectivity studies, and analytical reference workflows

Axinysone B: Generic Substitution Risks


While numerous aristolane sesquiterpenoids exist in nature, their biological activity is not uniform. The presence and stereochemistry of functional groups, such as the hydroxyl and ketone moieties in Axinysone B, critically influence its specific interaction with biological targets. For instance, studies on the aristolane class reveal that even minor structural modifications lead to divergent activities; the SERT-inhibiting activity of various aristolane derivatives from *Nardostachys chinensis* differed significantly based on their substitution patterns . Consequently, substituting Axinysone B with a structurally similar aristolane like (+)-aristolone or 9-aristolen-1alpha-ol is not scientifically valid without confirmatory data, as their bioactivity profiles have been shown to differ .

Target compound
Axinysone B (specific stereochemistry, defined inactivity and MIC)
Generic aristolane / co-isolated analogs
Other aristolane derivatives (e.g., axinysones A-E, ent-1(10)-aristolen-9β-ol) exhibit distinct cytotoxic or antibacterial profiles; co-isolated sesquiterpenes show qualitatively different activities.
Biological activity is stereochemistry- and functional-group dependent. Class-level substitution risks experimental profile mismatch and data irreproducibility. Verified identity and lot-specific characterization are essential.

Axinysone B: Bioactivity and Spectral Comparison


Selective Cytotoxicity vs. Co-Isolated Sesquiterpenes

In a study of *Laurencia similis* metabolites, Axinysone B (compound 3) showed no reported antibacterial activity against the tested strains, whereas the related aristolane analogs ent-1(10)-aristolen-9β-ol (1) and 9-aristolen-1α-ol (4) exhibited good antibacterial activity against antibiotic-resistant clinical bacteria . This differential activity highlights that Axinysone B cannot be assumed to possess the same antibacterial properties as its close structural relatives.

Selective cytotoxicity
Cross-study comparable
NCI-H187 IC₅₀ 12.5 µM; MDA-MB-231, A-549, HT-29 >50 µM (inactive). Comparators from same extract reported good cytotoxic effects (no quantitative IC₅₀).
Supports cell-model selectivity review; differentiates from broadly toxic aristolane analogs.
Comparator IC₅₀ values not published; direct quantitative comparison limited.
Antibacterial Antimicrobial Resistance Marine Natural Product

Antibacterial Activity vs. S. aureus and E. coli

A 2026 study isolated Axinysone B from the fungus *Neonothopanus nambi* and assessed its antimicrobial activity against *Staphylococcus aureus* biofilms. Axinysone B demonstrated an ability to inhibit *S. aureus* with a minimum inhibitory concentration (MIC) in the range of 33.3-66.7 μM . This provides a quantifiable, albeit moderate, baseline for its antimicrobial potential.

Antibacterial MIC
Cross-study comparable
S. aureus 32 µg/mL; E. coli 64 µg/mL. Co-isolated compounds reported good antibacterial activity (qualitative).
Provides quantitative baseline for antimicrobial screening and SAR campaigns.
Primary source used qualitative comparison; direct comparator MICs not available.
Antibiofilm Antimicrobial *Staphylococcus aureus*

Unambiguous Structural Identity

In a study of metabolites from the sponge *Axinyssa isabela*, the cytotoxic activity of Axinysone B was tested against three human tumor cell lines. While the specific IC50 values were not detailed in the available abstract, the study indicates that Axinysone B's cytotoxic profile is part of a broader investigation of its biological potential . This distinguishes it from its antibacterial activity profile and suggests a different therapeutic avenue.

Structural identity
Head-to-head
Absolute configuration (1aS,4R,7S,7aS,7bR) confirmed by MPA esterification. Unique ¹H NMR and MS spectra catalogued.
Enables unambiguous identity confirmation; reduces misidentification risk.
Spectral fingerprints distinguish from axinysone A and other aristolanes.
Cytotoxicity Anticancer Marine Natural Product

Axinysone B: Application Scenarios


Gram-Positive Antibacterial Development

Given its reported lack of activity against antibiotic-resistant bacteria in a direct comparison with ent-1(10)-aristolen-9β-ol and 9-aristolen-1α-ol, Axinysone B is a scientifically justified choice for use as a negative control or a structurally related inactive comparator in studies investigating the antibacterial mechanisms of aristolane sesquiterpenoids .

Non-Cytotoxic Control for Cell Studies

Based on the reported cytotoxic activity against human tumor cell lines, Axinysone B is a relevant compound for inclusion in preliminary screening panels to assess its potential as a lead scaffold for anticancer drug discovery, particularly as part of a broader set of marine-derived metabolites .

Reference Standard for Analytical Methods

The established absolute configuration and distinct functional groups of Axinysone B make it a valuable reference standard for synthetic and semi-synthetic derivatization studies. Researchers can use Axinysone B as a core scaffold to explore structure-activity relationships (SAR) within the aristolane class, particularly given its divergent activity profile compared to close analogs .

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening studies
MIC-defined antibacterial profile
SAR and mechanism-of-action evaluation in S. aureus models
Cell-model endpoint control studies
Selective inactivity in multiple cancer lines
Non-cytotoxic sesquiterpene control for pathway-specific assays
Natural product analytical method development
Catalogued spectroscopic fingerprint (NMR, MS)
HPLC/LC-MS quantification and isomer differentiation

Technical Documentation Hub

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